4-Bromobenzenesulfonyl chloride
Overview
Description
4-Bromobenzenesulfonyl chloride is an organic compound with the molecular formula C6H4BrClO2S. It is a white to beige crystalline powder that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical derivatives.
Mechanism of Action
Target of Action
4-Bromobenzenesulfonyl chloride is a versatile organic intermediate that is primarily used in the synthesis of various bioactive compounds . It has been used in the synthesis of angiotensin II AT1/AT2 receptor antagonists and endothelin receptor antagonists . These receptors play crucial roles in cardiovascular function, and their antagonists are used in the treatment of hypertension and other cardiovascular diseases .
Mode of Action
As an organic intermediate, this compound does not interact directly with biological targets. Instead, it is used to synthesize other compounds that do. For example, it can be used to introduce a sulfonyl group into a molecule, which can then interact with its target .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the final compounds it is used to synthesize. For instance, angiotensin II AT1/AT2 receptor antagonists, which can be synthesized using this compound, inhibit the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compounds synthesized using this compound would depend on their specific chemical structures .
Result of Action
The molecular and cellular effects of this compound are primarily seen through the action of the compounds it is used to synthesize. For example, angiotensin II AT1/AT2 receptor antagonists synthesized using this compound can block the action of angiotensin II, leading to vasodilation and a reduction in blood pressure .
Action Environment
The action, efficacy, and stability of this compound and the compounds it is used to synthesize can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under an inert atmosphere . Furthermore, the biological activity of the final compounds can be influenced by factors such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzenesulfonyl chloride can be synthesized through the reaction of 4-bromobenzenesulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is dissolved in an appropriate solvent such as chloroform or dichloromethane, and thionyl chloride is added gradually. The reaction mixture is then heated to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Reduction Reactions: It can be reduced to 4-bromobenzenesulfonic acid under specific conditions.
Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from reduction or oxidation reactions.
Scientific Research Applications
4-Bromobenzenesulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Bromobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
- 4-Chlorobenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 4-Methylbenzenesulfonyl chloride
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its analogs. The bromine atom can participate in additional reactions, such as halogen exchange or further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMHZIBWCXYAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059173 | |
Record name | Benzenesulfonyl chloride, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-58-8 | |
Record name | 4-Bromobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Bromobenzenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobenzenesulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4506 | |
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Record name | Benzenesulfonyl chloride, 4-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-BROMOBENZENESULFONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6347T8FP1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Bromobenzenesulfonyl chloride has the molecular formula C6H4BrClO2S and a molecular weight of 255.52 g/mol []. Spectroscopic data, including IR, 1H-NMR, and 13C-NMR, have been reported for this compound and its derivatives [, , ].
A: this compound is commonly used for N-protection of amines, forming sulfonamides []. This reaction is often employed in the synthesis of biologically active compounds [, ].
A: Yes, research shows this compound can act as a coupling partner in palladium-catalyzed desulfitative arylation reactions []. This allows for the synthesis of (poly)halo-substituted bi(hetero)aryls, valuable building blocks in organic synthesis []. Importantly, the reaction proceeds without cleavage of the C-Br bond, allowing for further functionalization [].
A: Yes, this compound has been used in the synthesis of β-lactone antibiotics []. It facilitates β-lactone formation from L-threonine and L-allo-threonine derivatives, which are then further elaborated to access the desired antibiotic structures [].
A: Studies indicate a minor influence of the bromine substituent's position on the benzene ring on the reaction yield in palladium-catalyzed desulfitative arylations []. This highlights the versatility of this compound as a building block for diverse structures.
A: Research demonstrates the use of this compound for surface defect passivation in perovskite photovoltaics []. The molecule interacts with the perovskite film through the S=O group and the bare Pb2+ ions, improving crystal quality and enhancing device performance [].
A: this compound is moisture sensitive and reacts with nucleophilic solvents, liberating HCl []. It is recommended to store the reagent under an inert atmosphere to prevent degradation [].
A: Various analytical techniques are utilized, including FTIR, 1H-NMR, 13C-NMR, EI-MS, HR-EI-MS, and X-ray crystallography [, , ]. These techniques provide insights into the compound's structure, purity, and interactions.
A: Research on oligonucleotide synthesis explored alternative activating agents like mesitylene-2-sulfonyl chloride and 2,4,6-triisopropylbenzenesulfonyl chloride []. The choice of the optimal reagent depends on the specific reaction and desired outcome.
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